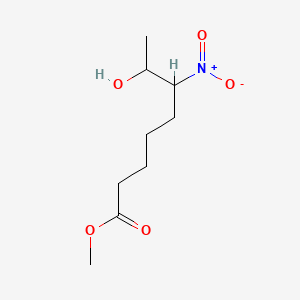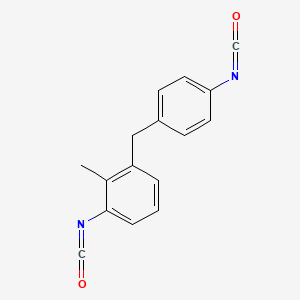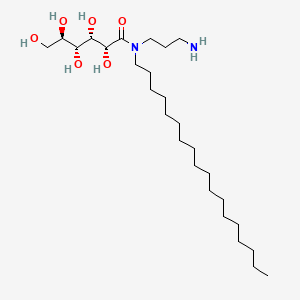
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide: is a compound that belongs to the class of amides. It is synthesized by the reaction of octadecylamine with D-gluconic acid lactone, followed by the introduction of a 3-aminopropyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis of Octadecylamine: Octadecylamine is prepared by the hydrogenation of octadecanitrile in the presence of a catalyst such as Raney nickel.
Formation of D-Gluconic Acid Lactone: D-gluconic acid lactone is obtained by the oxidation of glucose using bromine water or other oxidizing agents.
Reaction with Octadecylamine: The octadecylamine is reacted with D-gluconic acid lactone to form N-octadecyl-D-gluconamide.
Introduction of 3-Aminopropyl Group: The final step involves the reaction of N-octadecyl-D-gluconamide with 3-aminopropylamine under controlled conditions to yield N-(3-Aminopropyl)-N-octadecyl-D-gluconamide.
Industrial Production Methods: The industrial production of this compound typically involves large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(3-Aminopropyl)-N-octadecyl-D-gluconamide can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Acts as a stabilizer for emulsions in chemical formulations.
Biology:
- Employed in the preparation of liposomes for drug delivery systems.
- Used in the synthesis of biocompatible materials for tissue engineering.
Medicine:
- Investigated for its potential use in targeted drug delivery due to its amphiphilic nature.
- Explored as a component in antimicrobial formulations.
Industry:
- Utilized in the formulation of personal care products such as shampoos and conditioners.
- Used as an additive in lubricants to improve their performance.
Mecanismo De Acción
Molecular Targets and Pathways: N-(3-Aminopropyl)-N-octadecyl-D-gluconamide exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers, enhancing the permeability of cell membranes. This interaction facilitates the delivery of drugs or other molecules into cells. The compound’s amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Comparación Con Compuestos Similares
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide: Similar structure but with a shorter alkyl chain, leading to different surfactant properties.
N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide: Another similar compound with a different alkyl chain length.
Uniqueness: N-(3-Aminopropyl)-N-octadecyl-D-gluconamide is unique due to its specific alkyl chain length, which provides optimal surfactant properties for various applications. Its ability to form stable emulsions and micelles makes it particularly valuable in drug delivery and industrial formulations.
Propiedades
Número CAS |
93840-51-8 |
|---|---|
Fórmula molecular |
C27H56N2O6 |
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-octadecylhexanamide |
InChI |
InChI=1S/C27H56N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29(21-18-19-28)27(35)26(34)25(33)24(32)23(31)22-30/h23-26,30-34H,2-22,28H2,1H3/t23-,24-,25+,26-/m1/s1 |
Clave InChI |
ZZUMLEXOVKUJEV-FXSWLTOZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



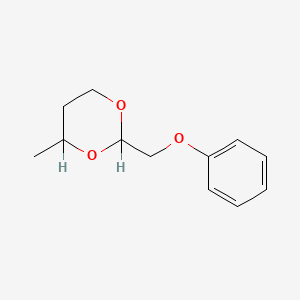
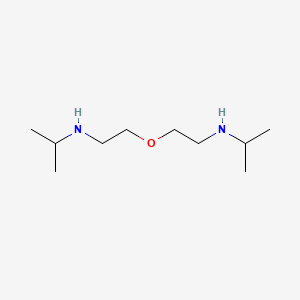
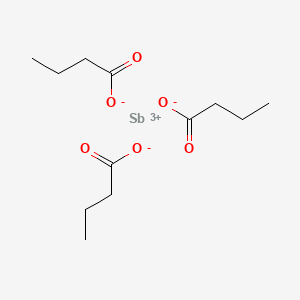
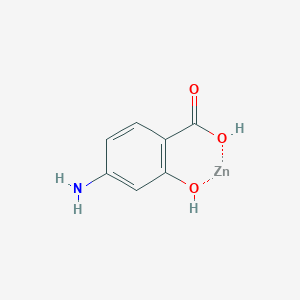
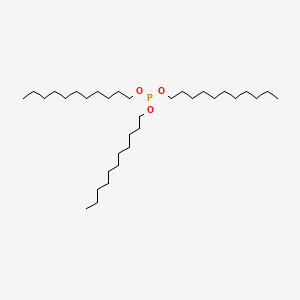
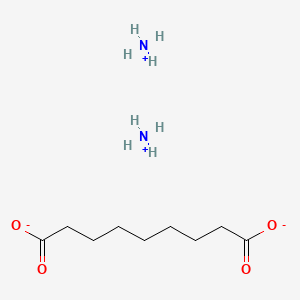

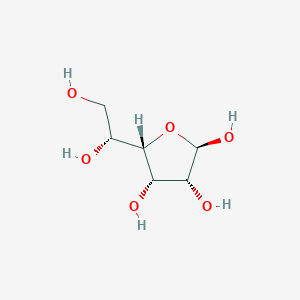
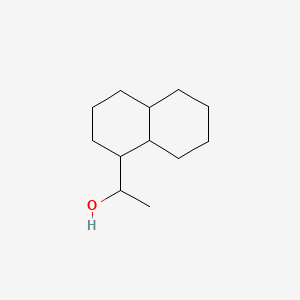
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
